molecular formula C7H4Cl2F2 B14861713 3-Chloro-4,5-difluorobenzyl chloride

3-Chloro-4,5-difluorobenzyl chloride

Cat. No.: B14861713
M. Wt: 197.01 g/mol
InChI Key: RFAWSEVOOGTBRS-UHFFFAOYSA-N
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Description

3-Chloro-4,5-difluorobenzyl chloride is an organic compound with the molecular formula C7H4ClF2. It is a derivative of benzyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4,5-difluorobenzyl chloride can be synthesized through several methods. One common method involves the chlorination of 3,4-difluorotoluene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,5-difluorobenzyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4,5-difluorobenzyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Chloro-4,5-difluorobenzyl chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atoms enhance the compound’s reactivity by increasing the electron-withdrawing effect, making the benzyl carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorobenzyl chloride
  • 3-Chlorobenzyl chloride
  • 4,5-Difluorobenzyl chloride

Uniqueness

3-Chloro-4,5-difluorobenzyl chloride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, compared to other similar compounds .

Properties

Molecular Formula

C7H4Cl2F2

Molecular Weight

197.01 g/mol

IUPAC Name

1-chloro-5-(chloromethyl)-2,3-difluorobenzene

InChI

InChI=1S/C7H4Cl2F2/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2

InChI Key

RFAWSEVOOGTBRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)Cl)CCl

Origin of Product

United States

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